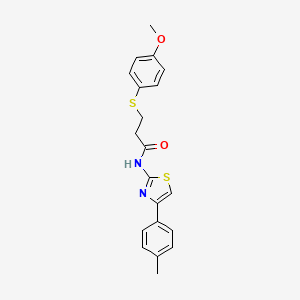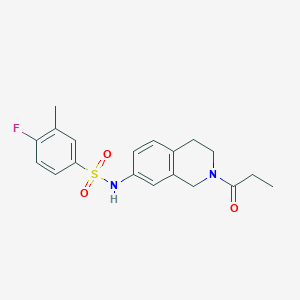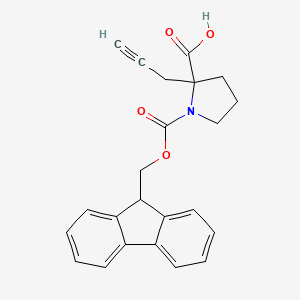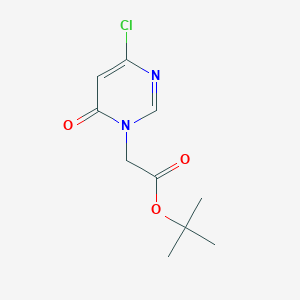
1-Cyclopropyl-3-(3,4-dimethoxybenzyl)-1-(thiophen-3-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropyl-3-(3,4-dimethoxybenzyl)-1-(thiophen-3-ylmethyl)urea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CDU and is a urea derivative.
Applications De Recherche Scientifique
Molecular Structure and Vibrational Spectra Analysis
Research has shown interest in the molecular structure and vibrational spectra of compounds containing elements like cyclopropyl and dimethoxybenzyl groups. For instance, theoretical investigations on molecules incorporating cyclopropane moieties have been carried out to understand their molecular structure, vibrational wavenumbers, HOMO-LUMO energy gap, and potential in nonlinear optical applications due to their significant first hyperpolarizability compared to urea (E. S. Al-Abdullah et al., 2014).
Cyclodextrin Complexation and Molecular Devices
Cyclodextrin complexation studies involving urea-linked compounds demonstrate the potential of these complexes in the self-assembly of molecular devices. These complexes exhibit photoisomerization properties that could be utilized in the development of novel molecular devices, showcasing the versatility of cyclopropyl and dimethoxybenzyl groups in functional molecular assemblies (J. Lock et al., 2004).
Corrosion Inhibition
Compounds with structures incorporating elements of the compound of interest have been evaluated for their efficacy as corrosion inhibitors. For instance, derivatives of urea have been tested and found to be efficient in inhibiting corrosion on metal surfaces, highlighting the potential of these compounds in industrial applications to protect metals from corrosive environments (B. Mistry et al., 2011).
Propriétés
IUPAC Name |
1-cyclopropyl-3-[(3,4-dimethoxyphenyl)methyl]-1-(thiophen-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-22-16-6-3-13(9-17(16)23-2)10-19-18(21)20(15-4-5-15)11-14-7-8-24-12-14/h3,6-9,12,15H,4-5,10-11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PODOHLLEWJOJCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)N(CC2=CSC=C2)C3CC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(6-Bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B2483877.png)
![(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2483878.png)
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-(tert-butyl)phenyl)methanone oxalate](/img/structure/B2483879.png)
![2-amino-4-(3,4-dichlorophenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2483880.png)


![2-(2-fluorophenoxy)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide](/img/structure/B2483884.png)


![2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}acetamide](/img/structure/B2483893.png)
![N-(3-bromophenyl)-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2483894.png)
